1-(2-Fluoro-4-methylphenyl)propan-1-amine
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Overview
Description
1-(2-Fluoro-4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN. It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Purification: The resulting amine is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylpropanamines.
Scientific Research Applications
1-(2-Fluoro-4-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-methylphenyl)propan-2-amine: Similar structure but with different substitution pattern.
2-Fluoro-4-methylaniline: Aniline derivative with similar substitution but different functional group.
3-(4-Methylphenyl)propan-1-amine: Lacks the fluorine substitution.
Uniqueness
1-(2-Fluoro-4-methylphenyl)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10H,3,12H2,1-2H3 |
InChI Key |
NHPJJYXBJGTVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)F)N |
Origin of Product |
United States |
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